Predicted First Hyperpolarizability (βtotal) Enhancement Relative to Unsubstituted Stilbene
DFT calculations at the B3LYP/6‑311++G(d,p) level reveal that (E)-1,3‑dimethoxy‑5‑(4‑nitrostyryl)benzene possesses a significantly enhanced first static hyperpolarizability (βtotal) compared to the parent trans‑stilbene molecule. The introduction of the 3,5‑dimethoxy donor and 4‑nitro acceptor groups establishes a strong D‑π‑A push‑pull system that amplifies the nonlinear optical response [1]. While the parent stilbene exhibits a βtotal on the order of 1‑2 × 10⁻³⁰ esu, the target compound's calculated βtotal reaches approximately 25‑30 × 10⁻³⁰ esu (depending on the specific computational protocol), representing a greater than tenfold increase in predicted NLO activity [2].
| Evidence Dimension | First static hyperpolarizability (βtotal) |
|---|---|
| Target Compound Data | ~25‑30 × 10⁻³⁰ esu (DFT/B3LYP/6‑311++G(d,p)) |
| Comparator Or Baseline | trans‑Stilbene: ~1‑2 × 10⁻³⁰ esu (literature DFT values) |
| Quantified Difference | Approximately 10‑ to 30‑fold enhancement |
| Conditions | DFT/B3LYP/6‑311++G(d,p) level of theory; gas‑phase calculations |
Why This Matters
This ~10‑fold increase in predicted molecular hyperpolarizability positions (E)-1,3‑dimethoxy‑5‑(4‑nitrostyryl)benzene as a substantially more attractive scaffold for the development of second‑order NLO materials compared to unfunctionalized stilbene, directly impacting materials selection in photonics research.
- [1] Suhta, A.; Çiçek, C.; Çoruh, U.; Ağar, E.; Vazquez Lopez, E. M. Synthesis, Characterization, and DFT Study of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene. J. Chem. Soc. Pak. 2023. View Source
- [2] Poojith, N.; Potla, K. M.; Osório, F. A. P.; Valverde, C.; Vankayalapati, S.; Suchetan, P. A.; Raja, M. Structure–Nonlinear Optical Property Relationship of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene. New J. Chem. 2020, 44, 18185–18198. View Source
